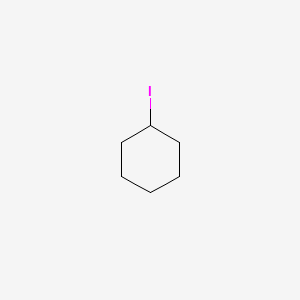

Iodocyclohexane

描述

Structure

3D Structure

属性

IUPAC Name |

iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCOMWZKWIEKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060821 | |

| Record name | Cyclohexane, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Iodocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-62-0 | |

| Record name | Iodocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IODOCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Iodocyclohexane from Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of iodocyclohexane from cyclohexene (B86901). This document details the underlying chemical principles, provides robust experimental protocols, and presents key quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a valuable alkyl iodide intermediate in organic synthesis, utilized in a variety of chemical transformations including nucleophilic substitutions, eliminations, and organometallic reactions. Its synthesis from the readily available starting material, cyclohexene, is a fundamental transformation in organic chemistry. This guide will focus on the hydroiodination of cyclohexene and related iodination reactions using N-iodosuccinimide (NIS).

Synthesis of this compound via Hydroiodination

The most direct and high-yielding method for the synthesis of this compound from cyclohexene is through hydroiodination. This reaction proceeds via an electrophilic addition mechanism where hydrogen iodide (HI) is added across the double bond of cyclohexene. For operational safety and convenience, HI is typically generated in situ from the reaction of potassium iodide (KI) with a strong, non-oxidizing acid such as orthophosphoric acid (H₃PO₄).

Reaction Mechanism: Electrophilic Addition

The electrophilic addition of HI to cyclohexene is a two-step process. The first and rate-determining step involves the attack of the electron-rich π-bond of cyclohexene on the electrophilic hydrogen of HI, leading to the formation of a secondary carbocation intermediate. In the second step, the iodide ion (I⁻) acts as a nucleophile, attacking the carbocation to form the final product, this compound.[1][2][3]

References

Preparation of Iodocyclohexane from Cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established and effective methods for the synthesis of iodocyclohexane from cyclohexanol (B46403). The document outlines three primary synthetic strategies: direct conversion, a two-step sequence via dehydration and hydroiodination, and a two-step process involving halogen exchange. Each method is presented with detailed experimental protocols, quantitative data for comparison, and diagrams illustrating reaction mechanisms and workflows to aid in procedural selection and execution.

Executive Summary

The conversion of cyclohexanol, a readily available secondary alcohol, to this compound is a key transformation in organic synthesis, providing a versatile intermediate for further functionalization. The choice of synthetic route depends on factors such as desired yield, atom economy, available reagents, and reaction conditions. This guide details direct iodination methods using reagents like phosphorus/iodine and triphenylphosphine (B44618)/iodine, as well as indirect methods that proceed through a cyclohexene (B86901) intermediate or involve a Finkelstein halogen exchange reaction. Quantitative data from peer-reviewed literature is summarized to facilitate method comparison.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the different synthetic pathways discussed in this guide.

Table 1: Direct Conversion Methods

| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Appel Reaction | PPh₃, I₂, Imidazole (B134444) | Dichloromethane (B109758) | 16 h | 0 to RT | ~85-95 (Typical) | [1][2] |

| Phosphorus/Iodine | Red P, I₂ | (Often neat) | Variable | Reflux | ~70-80 (Typical) | [3] |

| Hydriodic Acid | Conc. HI | (Aqueous) | Variable | Reflux | ~80-90 (Typical) | [3] |

Table 2: Two-Step Route via Cyclohexene Intermediate

| Step | Method | Reagents | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1. Dehydration | Acid-Catalyzed | Cyclohexanol | 85% H₃PO₄ | ~1-2 h | >150 (Distill) | 70-90 | [4][5] |

| 2. Hydroiodination | In situ HI | Cyclohexene, KI | 95% H₃PO₄ | 3 h | 80 | 93-95 | [3] |

Table 3: Two-Step Route via Finkelstein Reaction

| Step | Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1. Chlorination | Thionyl Chloride | Cyclohexanol, SOCl₂ | Pyridine (optional) | ~1-3 h | 0 to Reflux | ~80-90 (Typical) | [6] |

| 2. Halogen Exchange | Finkelstein | Cyclohexyl chloride, NaI | Acetone | Several hours | Reflux | >90 (Typical) | [6] |

Experimental Protocols

Route 1: Direct Conversion Methods

This method converts the alcohol to an alkoxyphosphonium salt, which is subsequently displaced by iodide in an Sₙ2 reaction.[2][7] The use of imidazole is common to buffer the reaction mixture.[1]

Experimental Protocol:

-

To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM, 3 mL per mmol of alcohol) at 0 °C under an inert atmosphere, add iodine (1.5 eq.) and imidazole (3.0 eq.) sequentially.

-

Stir the mixture at 0 °C for 10-15 minutes until a yellow-orange complex forms.

-

Add a solution of cyclohexanol (1.0 eq.) in anhydrous DCM (1 mL per mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to afford pure this compound.

This classical method utilizes phosphorus triiodide, generated in situ from elemental red phosphorus and iodine, to convert the alcohol to the corresponding iodide.[3]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add cyclohexanol (1.0 eq.) and red phosphorus (0.5 eq.).

-

Slowly add iodine crystals (1.5 eq.) portion-wise to the stirred mixture. The reaction is often exothermic.

-

After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC or GC.

-

After cooling to room temperature, carefully add water to quench any unreacted phosphorus iodides.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Wash the organic layer sequentially with water, a 10% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Distill the crude product under reduced pressure to obtain pure this compound.

Route 2: Two-Step Synthesis via Cyclohexene

This strategy involves the elimination of water from cyclohexanol to form cyclohexene, followed by the Markovnikov addition of hydrogen iodide across the double bond.

This is a classic acid-catalyzed elimination reaction.[4][5]

Experimental Protocol:

-

Place cyclohexanol (e.g., 10.0 g, 0.1 mol) into a 50 mL round-bottom flask.

-

Cautiously add 85% phosphoric acid (e.g., 3 mL) and a few boiling chips.

-

Set up a simple distillation apparatus, with the receiving flask cooled in an ice-water bath.

-

Heat the reaction flask gently. The product, cyclohexene (b.p. 83 °C), will co-distill with water.

-

Continue distillation until about 10-15 mL of distillate is collected and the temperature of the distilling vapor begins to rise above 90 °C.

-

Transfer the distillate to a separatory funnel. Wash sequentially with water (10 mL), 10% aqueous sodium carbonate solution (10 mL), and finally with brine (10 mL).

-

Separate the organic layer (top layer) and dry it over anhydrous calcium chloride or sodium sulfate.

-

Decant the dried liquid to obtain crude cyclohexene, which is often pure enough for the next step. A final distillation can be performed for higher purity.

This procedure uses potassium iodide and phosphoric acid to generate hydrogen iodide in situ, which then adds to the alkene.[3]

Experimental Protocol:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a mixture of potassium iodide (250 g, 1.5 mol) and 95% orthophosphoric acid (221 g).

-

To this stirred mixture, add cyclohexene (41 g, 0.5 mol).

-

Heat the mixture at 80 °C with vigorous stirring for 3 hours.

-

Allow the reaction to cool to room temperature. Add 150 mL of water and 250 mL of diethyl ether and continue stirring.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the ether extract with 50 mL of 10% aqueous sodium thiosulfate solution, followed by 50 mL of saturated sodium chloride solution.

-

Dry the ether layer with anhydrous sodium sulfate (50 g).

-

Evaporate the ether on a steam bath. Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 48–49.5 °C/4 mmHg to yield pure this compound. The reported yield is 93–95 g (93-95%).[3]

Visualizations: Mechanisms and Workflows

Reaction Mechanisms

Experimental and Logical Workflows

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. brainly.com [brainly.com]

- 7. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Synthesis of Iodocyclohexane from Cyclohexane and Iodoform

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodocyclohexane from cyclohexane (B81311) and iodoform (B1672029). This method presents a direct approach to functionalize a saturated hydrocarbon, a process of significant interest in organic synthesis. This document details the experimental protocol, quantitative data, and a proposed reaction mechanism, offering valuable insights for professionals in chemical research and drug development.

Introduction

The direct iodination of alkanes is a challenging yet valuable transformation in organic synthesis. This compound is a useful intermediate in the synthesis of various organic compounds and has been used as a reagent in the demethylation of aryl methyl ethers.[1][2] The synthesis from cyclohexane and iodoform offers a direct route to this iodoalkane, avoiding the need for pre-functionalized starting materials like cyclohexene (B86901) or cyclohexanol.[1] The reaction is classified as a radical process.[3] This guide will explore the practical execution and underlying principles of this synthetic method.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound from cyclohexane and iodoform, based on available literature.

Table 1: Reaction Parameters and Yields

| Parameter | 10.0 mmol Scale | 50.0 mmol Scale |

| Reagents | ||

| Cyclohexane | 80 mL (0.556 mol) | 180 mL (1.66 mol) |

| Iodoform | 3.94 g (10.0 mmol) | 19.7 g (50.0 mmol) |

| Sodium Hydroxide (B78521) | 5.65 g (142 mmol) | 28.2 g (706 mmol) |

| Reaction Conditions | ||

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 48 hours | 48 hours |

| Product Yield | ||

| Crude Yield | 1.90 g | 8.90 g |

| Distilled Yield | 1.20 g (57%) | 5.80 g (55%) |

Data sourced from oc-praktikum.de

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁I |

| Molar Mass | 210.06 g/mol [4][5] |

| Appearance | Colorless to slightly reddish-yellow liquid[1] |

| Boiling Point | 72 °C at 13 hPa[1] |

| 80-81 °C at 20 mmHg[4][6] | |

| 180 °C at atmospheric pressure[1] | |

| Density | 1.624 g/mL at 25 °C[1][4] |

| Refractive Index (n²⁰/D) | 1.5441[4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and acetone[1][2][4] |

| ¹³C NMR (in Ether) | δ (ppm): 36.9, 34.5, 27.2[7] |

| Mass Spectrum (m/z) | Main peaks at 83, 127, 210[8] |

Experimental Protocol

The following is a detailed experimental methodology for the synthesis of this compound from cyclohexane and iodoform on a 50.0 mmol scale.

3.1. Materials and Equipment

-

Substances:

-

Cyclohexane (180 mL, 1.66 mol)

-

Iodoform (triiodomethane) (19.7 g, 50.0 mmol)

-

Finely powdered Sodium Hydroxide (28.2 g, 706 mmol)

-

Cyclohexane for extraction (150 mL)

-

-

Equipment:

-

250 mL round-bottom flask

-

Efficient magnetic stir bar and magnetic stirrer

-

Glass stopper

-

Tin foil

-

Filtration apparatus

-

Rotary evaporator

-

Microdistillation apparatus

-

Vacuum pump

-

Oil bath

-

3.2. Reaction Procedure

-

To a 250 mL round-bottom flask equipped with an efficient magnetic stir bar, add cyclohexane (180 mL), finely powdered sodium hydroxide (28.2 g), and iodoform (19.7 g).

-

Securely place a glass stopper on the flask and wrap the entire flask with tin foil to protect the reaction mixture from light.

-

Stir the heterogeneous mixture vigorously at the highest possible speed at room temperature for 48 hours. The reaction speed is highly dependent on the stirring efficiency.

3.3. Work-up and Purification

-

After 48 hours, filter the reaction mixture to separate the solid residue.

-

Extract the solid residue five times with 30 mL portions of cyclohexane.

-

Combine all the organic phases (the initial filtrate and the extraction portions).

-

Remove the cyclohexane solvent from the combined organic phases using a rotary evaporator under slightly reduced pressure (approximately 300 hPa). A greasy liquid will remain as the crude product.

-

Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 72 °C (13 hPa). The product, this compound, is a clear, slightly yellow, viscous liquid.

Mandatory Visualizations

4.1. Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 626-62-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Cyclohexane, iodo- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Iodocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclohexane (C₆H₁₁I) is a halogenated cyclic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its utility as a synthetic intermediate is largely dictated by the chemistry of the carbon-iodine bond and the conformational behavior of the cyclohexane (B81311) ring. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on quantitative data, experimental methodologies, and structural analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is generally insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁I | [3] |

| Molecular Weight | 210.06 g/mol | [4] |

| Appearance | Colorless to slightly reddish-yellow liquid | [3] |

| Density | 1.624 g/mL at 25 °C | [3] |

| Melting Point | 52 °C | |

| Boiling Point | 180 °C (at 760 mmHg) | [3] |

| 80-81 °C (at 20 mmHg) | [5] | |

| Flash Point | 71 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5441 | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [2][3] |

| Enthalpy of Vaporization (ΔvapH°) | 48.3 kJ/mol | [6] |

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by a cyclohexane ring with an iodine substituent. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[7] In this conformation, the iodine atom can occupy either an axial or an equatorial position. These two conformers are in a state of dynamic equilibrium, rapidly interconverting through a process known as ring flipping.

The equatorial conformation is the more stable of the two due to steric hindrance.[8] When the bulky iodine atom is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.[8] The energy difference between the equatorial and axial conformers (the A-value for iodine) is approximately 0.61 kcal/mol (2.55 kJ/mol), favoring the equatorial position.[9]

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound at room temperature shows broad, averaged signals due to the rapid chair-chair interconversion. At low temperatures (e.g., -80 °C), the interconversion slows down, allowing for the observation of distinct signals for the axial and equatorial protons. The proton attached to the carbon bearing the iodine (the α-proton) is significantly deshielded and appears at approximately 4.37 ppm.[10] The other cyclohexane protons appear as a complex multiplet between 1.19 and 2.09 ppm.[10]

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, this compound typically exhibits four signals, corresponding to the four chemically non-equivalent carbon atoms in the ring. The carbon atom bonded to the iodine (C1) is found furthest downfield due to the deshielding effect of the iodine atom. The chemical shifts are influenced by the electronegativity and steric effects of the substituent.[11]

Table 2: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.37 | Multiplet | CH-I |

| 1.19 - 2.09 | Multiplet | Cyclohexane CH₂ | |

| ¹³C | ~36 | Singlet | C1 (C-I) |

| ~35 | Singlet | C2, C6 | |

| ~27 | Singlet | C3, C5 | |

| ~25 | Singlet | C4 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H stretching vibrations of the cyclohexane ring are typically observed around 2850-2950 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region, generally below 600 cm⁻¹. Other bands in the fingerprint region (400-1400 cm⁻¹) are characteristic of the molecule as a whole and can be used for identification by comparison with a reference spectrum.[12]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 210.[10] A prominent peak is often observed at m/z 83, corresponding to the cyclohexyl cation ([C₆H₁₁]⁺), which is formed by the loss of an iodine radical.[10] Another significant peak can be seen at m/z 127, corresponding to the iodine cation ([I]⁺).[10]

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory preparations are detailed below.

From Cyclohexene

A widely used method involves the addition of hydrogen iodide to cyclohexene.[3] A detailed experimental protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of this compound from Cyclohexene [13]

-

Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a thermometer.

-

Reagents:

-

Cyclohexene: 41 g (0.5 mole)

-

Potassium iodide: 250 g (1.5 moles)

-

95% Orthophosphoric acid: 221 g (2.14 moles)

-

Ether

-

10% aqueous sodium thiosulfate (B1220275) solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure: a. To the flask, add the potassium iodide and orthophosphoric acid. b. With stirring, add the cyclohexene. c. Heat the mixture at 80°C for 3 hours with continuous stirring. d. Cool the mixture and add 150 mL of water and 250 mL of ether. e. Separate the ether layer and decolorize it by washing with 50 mL of 10% aqueous sodium thiosulfate solution. f. Wash the ether layer with 50 mL of saturated sodium chloride solution and dry over anhydrous sodium sulfate. g. Evaporate the ether on a steam bath. h. Distill the residue under reduced pressure, collecting the fraction boiling at 48–49.5°C/4 mm.

-

Yield: 93–95 g.

From Cyclohexane and Iodoform (B1672029)

An alternative synthesis involves the reaction of cyclohexane with iodoform in the presence of a base.[3]

Experimental Protocol: Synthesis of this compound from Cyclohexane and Iodoform [14]

-

Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and stir bar.

-

Reagents:

-

Cyclohexane: 180 mL (140 g, 1.66 mol)

-

Iodoform (triiodomethane): 19.7 g (50.0 mmol)

-

Sodium hydroxide (B78521) (finely powdered): 28.2 g (706 mmol)

-

-

Procedure: a. Combine cyclohexane, iodoform, and sodium hydroxide in the round-bottom flask. b. Protect the flask from light by wrapping it in aluminum foil. c. Stir the mixture vigorously at room temperature for 48 hours. d. Filter the mixture and extract the solid residue with cyclohexane. e. Remove the solvent from the combined organic phases using a rotary evaporator. f. Distill the crude product under reduced pressure.

-

Yield: Approximately 55%.

Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which is relatively weak and makes the iodine a good leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can undergo Sₙ2 reactions with strong nucleophiles. The reaction rate is influenced by the steric hindrance around the reaction center. Attack at the carbon bearing the iodine is more favorable when the iodine is in the equatorial position.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to form cyclohexene. For the E2 mechanism to occur, the hydrogen atom being removed and the iodine leaving group must be in an anti-periplanar (diaxial) arrangement.[15] This stereochemical requirement means that the rate of elimination can be highly dependent on the conformational equilibrium of the substituted cyclohexane.

Other Reactions

This compound is also used as a reagent in various organic transformations. For instance, it has been employed for the demethylation of aryl methyl ethers.[16] It can also be used to prepare Grignard reagents (cyclohexylmagnesium iodide) by reacting with magnesium metal, which are valuable intermediates in the formation of new carbon-carbon bonds.

Conclusion

This compound is a versatile molecule with well-defined structural and chemical properties. Its conformational isomerism is a key determinant of its reactivity. A thorough understanding of its physical properties, spectroscopic signatures, and reaction mechanisms is crucial for its effective application in organic synthesis and the development of new chemical entities. The experimental protocols provided herein offer practical guidance for its preparation and use in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Cyclohexane, iodo- [webbook.nist.gov]

- 7. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound(626-62-0) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide on the Physical Properties of Iodocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the key physical properties of iodocyclohexane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory work, ensuring accuracy and reproducibility of experimental results.

Core Physical Properties of this compound

This compound (C₆H₁₁I) is a halogenated cyclic hydrocarbon.[1] It appears as a colorless to slightly reddish-yellow liquid and is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[2][3][4] This compound is a useful reagent in organic synthesis, for instance, in the demethylation of aryl methyl ethers.[2][5]

Data Presentation: Boiling Point and Density

The following table summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 180 °C | Standard atmospheric pressure (100 kPa) | [2] |

| 80-81 °C | 20 mmHg | [3][4][5][6] | |

| Density | 1.624 g/mL | 25 °C | [2][3][4][5] |

| 1.620 g/mL | Not Specified | [6] | |

| Molar Mass | 210.058 g·mol⁻¹ | [2] | |

| Flash Point | 71 °C | [2][6] | |

| Refractive Index | 1.5441 - 1.5490 | 20 °C | [3][5][6] |

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are crucial for the validation of these physical constants in a laboratory setting.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and provides a sharp boiling point reading.[7]

Apparatus:

-

Thiele tube or an oil bath with a stirrer

-

Thermometer (-10 to 200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

-

High-boiling point oil (e.g., paraffin (B1166041) oil)

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill a small test tube with this compound to a depth of about 2-3 mL.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample in the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into a Thiele tube or an oil bath, making sure the heat-transfer oil is below the opening of the test tube.

-

Observation: Gently heat the apparatus.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed.[8] Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines a straightforward method for determining the density of a liquid using common laboratory equipment.

Apparatus:

-

Graduated cylinder (10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette or dropper

-

Thermometer

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero, or record its mass (m₁).[9]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Cylinder with Liquid: Place the graduated cylinder containing the this compound back on the balance and record the total mass (m₂).

-

Mass of Liquid: Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the total mass (Mass of liquid = m₂ - m₁).

-

Density Calculation: Calculate the density using the formula: Density = Mass of liquid / Volume of liquid.

-

Temperature: Record the ambient temperature as density can be temperature-dependent.

-

Repeatability: For accuracy, it is advisable to repeat the measurement several times and calculate an average.[9]

Mandatory Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining physical properties of this compound.

References

- 1. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 626-62-0 [chemicalbook.com]

- 4. 626-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Cyclohexyl iodide, 98%, stabilized, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of Iodocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of iodocyclohexane in common organic solvents. Understanding the solubility of this key synthetic intermediate is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document summarizes known solubility characteristics, provides a detailed experimental protocol for quantitative determination, and outlines the theoretical basis for its solubility behavior.

Core Concepts: Solubility of Haloalkanes

The solubility of any compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound, as a haloalkane, possesses a polar carbon-iodine bond, but the molecule is dominated by the nonpolar cyclohexyl ring. This dual nature influences its interaction with various solvents.

Haloalkanes, including this compound, generally exhibit good solubility in many organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is compensated by the energy released when new solute-solvent interactions are formed.[1] In contrast, their solubility in water is typically low because the strong hydrogen bonds between water molecules are not sufficiently overcome by the weaker dipole-dipole or van der Waals interactions with the haloalkane.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in published literature, several sources consistently report it as being soluble in a range of common organic solvents.[3][4][5][6][7] Based on these reports and the chemical properties of this compound, a qualitative solubility profile has been compiled. For many applications, particularly in organic synthesis, "soluble" can often be interpreted as miscible.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol (B145695) | Soluble/Miscible | The hydroxyl group can interact with the polar C-I bond, and the alkyl chains are compatible with the cyclohexyl ring. Solubility in ethanol is explicitly mentioned in multiple sources.[3][4][5] |

| Polar Aprotic | Acetone (B3395972), Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble/Miscible | These solvents have dipoles that can interact with the polar C-I bond of this compound, and their organic nature makes them compatible with the cyclohexyl group. Solubility in acetone and ether is well-documented.[3][4][5] |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | These are highly polar solvents capable of dissolving a wide range of organic compounds. This compound is used as a reagent in DMF, indicating its solubility.[3][8] | |

| Non-Polar | Hexane, Toluene, Cyclohexane | Soluble/Miscible | The non-polar nature of these solvents is highly compatible with the large, non-polar cyclohexyl ring of this compound through London dispersion forces. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | The similar presence of halogen atoms and overall molecular properties suggest good solubility. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with sealed caps

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved this compound is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. To ensure complete separation of the undissolved solute, centrifuge the vial at a controlled temperature.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the undissolved material at the bottom of the vial.

-

Dilution: Dilute the extracted sample gravimetrically or volumetrically to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

References

- 1. quora.com [quora.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. This compound | 626-62-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CAS 626-62-0: this compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. scientificlabs.ie [scientificlabs.ie]

An In-depth Technical Guide to the Nucleophilic Substitution Reaction Mechanisms of Iodocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the SN1 and SN2 reaction mechanisms as they pertain to iodocyclohexane. This compound, a secondary alkyl halide, serves as an exemplary substrate for investigating the interplay of factors that govern the pathways of nucleophilic substitution reactions. Understanding these mechanisms is critical for predicting reaction outcomes, controlling stereochemistry, and designing synthetic routes in drug development and other areas of chemical research.

Core Concepts: SN1 and SN2 Mechanisms

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the iodide ion) by a nucleophile. The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The SN1 reaction is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the planar carbocation.[2] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[3]

The SN2 reaction , in contrast, is a single-step, concerted process. The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3]

Factors Influencing the Reaction Mechanism of this compound

As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions, as well as competing elimination (E1 and E2) reactions. The predominant pathway is determined by several key factors:

-

Nucleophile Strength: Strong, negatively charged nucleophiles favor the SN2 mechanism, as they are more effective in the concerted backside attack. Weak, neutral nucleophiles (such as solvents like water or alcohols) favor the SN1 mechanism because they are not strong enough to initiate a backside attack and must wait for the formation of a carbocation.

-

Solvent Polarity: Polar protic solvents (e.g., water, ethanol (B145695), acetic acid) stabilize the carbocation intermediate and the leaving group in the SN1 pathway through hydrogen bonding, thus accelerating the reaction.[4] Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.

-

Leaving Group Ability: Iodide is an excellent leaving group due to its large size, polarizability, and the stability of the I⁻ anion. This facilitates both SN1 and SN2 reactions.[5]

-

Temperature: Higher temperatures tend to favor elimination reactions (E1 and E2) over substitution reactions.[6]

Quantitative Data Summary

While specific kinetic data for every possible reaction of this compound is extensive and varies with precise conditions, the following table summarizes the expected relative rates and key characteristics for representative SN1 and SN2 reactions.

| Parameter | SN1 Reaction (e.g., with Ethanol) | SN2 Reaction (e.g., with Sodium Azide (B81097) in DMF) |

| Rate Law | Rate = k[this compound] | Rate = k[this compound][N₃⁻] |

| Kinetics | First-order | Second-order |

| Nucleophile | Weak (e.g., EtOH) | Strong (e.g., N₃⁻) |

| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) |

| Intermediate | Secondary Cyclohexyl Carbocation | None (Transition State) |

| Stereochemistry | Racemization (attack from both faces of the planar carbocation) | Inversion of configuration (backside attack) |

| Relative Rate | Slower, dependent on carbocation stability | Faster with strong nucleophiles and unhindered substrates |

Reaction Mechanism Signaling Pathways

The logical flow of the SN1 and SN2 reaction mechanisms for this compound can be visualized as follows:

Caption: SN1 reaction pathway for this compound.

Caption: SN2 reaction pathway for this compound.

Experimental Protocols

The following are detailed methodologies for representative SN1 and SN2 reactions of this compound.

Experimental Protocol 1: SN1 Solvolysis of this compound in Ethanol

This experiment follows the rate of an SN1 reaction by monitoring the production of acid.

Objective: To determine the first-order rate constant for the solvolysis of this compound in ethanol.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Standardized Sodium Hydroxide (B78521) solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Volumetric flasks, pipettes, burette, and a constant temperature water bath.

Procedure:

-

Reaction Mixture Preparation: Prepare a solution of this compound in anhydrous ethanol (e.g., 0.1 M) in a volumetric flask.

-

Initiation of Reaction: Transfer a known volume of the this compound solution to a reaction vessel and place it in a constant temperature water bath. Start a timer immediately.

-

Titration: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

-

Add a few drops of bromothymol blue indicator and titrate the liberated hydriodic acid (HI) with the standardized sodium hydroxide solution until the endpoint (a color change from yellow to blue) is reached.

-

Record the volume of NaOH solution used.

-

Continue taking aliquots at regular intervals for a sufficient period (e.g., 2-3 half-lives).

-

Data Analysis: The concentration of HI at each time point is proportional to the amount of this compound that has reacted. A plot of ln([this compound]₀ / ([this compound]₀ - [HI])) versus time will yield a straight line with a slope equal to the first-order rate constant, k.

Experimental Workflow:

Caption: Workflow for the SN1 solvolysis of this compound.

Experimental Protocol 2: SN2 Reaction of this compound with Sodium Azide

This experiment demonstrates a typical SN2 reaction with a strong nucleophile in a polar aprotic solvent.

Objective: To synthesize cyclohexyl azide from this compound via an SN2 reaction and to characterize the product.

Materials:

-

This compound

-

Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in DMF.

-

Add sodium azide (e.g., 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture with stirring to a moderate temperature (e.g., 60-70 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexyl azide.

-

Purification and Characterization: The product can be purified by vacuum distillation. Characterize the product by IR (azide stretch around 2100 cm⁻¹) and NMR spectroscopy.

Experimental Workflow:

Caption: Workflow for the SN2 synthesis of cyclohexyl azide.

Conclusion

The nucleophilic substitution reactions of this compound provide a versatile platform for studying the fundamental principles of SN1 and SN2 mechanisms. The choice between these pathways is a delicate balance of substrate structure, nucleophile strength, solvent properties, and reaction temperature. A thorough understanding of these factors is paramount for the rational design and successful execution of synthetic strategies in modern chemistry. This guide has provided a detailed overview of these mechanisms, supported by quantitative comparisons, visual diagrams, and practical experimental protocols to aid researchers in this field.

References

- 1. brainly.com [brainly.com]

- 2. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

electrophilic addition for iodocyclohexane synthesis

An In-depth Technical Guide to the Synthesis of Iodocyclohexane via Electrophilic Addition

This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the electrophilic addition of hydrogen iodide to cyclohexene (B86901). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the underlying reaction mechanism, provides a robust experimental protocol, presents quantitative data in a structured format, and discusses safety considerations.

Introduction

This compound (C₆H₁₁I) is a valuable organoiodine compound used as a reagent and intermediate in various organic syntheses, such as in the demethylation of aryl methyl ethers and in coupling reactions[1][2]. While several methods exist for its preparation, including reactions from cyclohexanol (B46403) or chlorocyclohexane, a highly efficient and common laboratory-scale method is the electrophilic addition of hydrogen iodide (HI) to cyclohexene[1][3]. This reaction proceeds readily, often with HI generated in situ to provide high yields of the desired product. The addition of elemental iodine (I₂) to cyclohexene is also possible but is generally a slow and reversible reaction, making the HI addition route more practical for synthesis[4][5].

Reaction Mechanism

The synthesis of this compound from cyclohexene using potassium iodide and orthophosphoric acid involves the in situ generation of hydrogen iodide. The reaction then proceeds via a classical electrophilic addition mechanism.

-

Generation of Electrophile: The strong, non-nucleophilic acid (orthophosphoric acid) protonates the iodide ion from potassium iodide to generate hydrogen iodide (HI).

-

Electrophilic Attack: The electron-rich double bond of the cyclohexene ring acts as a nucleophile, attacking the electrophilic hydrogen atom of HI. This breaks the pi bond and forms a new carbon-hydrogen bond.

-

Carbocation Formation: This initial attack results in the formation of a secondary cyclohexyl carbocation intermediate.

-

Nucleophilic Attack: The iodide ion (I⁻), now acting as a nucleophile, attacks the positively charged carbon of the carbocation, forming the final product, this compound.

Caption: Mechanism of electrophilic addition of HI to cyclohexene.

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses, known for its high yield and reliability[3].

Reagents and Equipment

-

Reagents: Cyclohexene (0.5 mole), Potassium Iodide (1.5 moles), 95% Orthophosphoric Acid (2.14 moles), Diethyl Ether, 10% Sodium Thiosulfate (B1220275) solution, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate.

-

Equipment: 1-L three-necked flask, reflux condenser, sealed mechanical stirrer, thermometer, heating mantle, separatory funnel, modified Claisen flask for distillation, vacuum source.

Synthesis Procedure

The overall workflow for the synthesis is outlined below.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Method:

-

Preparation: In a 1-L three-necked flask equipped with a stirrer, condenser, and thermometer, combine 250 g (1.5 moles) of potassium iodide with 221 g (2.14 moles) of 95% orthophosphoric acid. The acid should be prepared by carefully adding 47 g of phosphoric anhydride (B1165640) to 174 g of 85% phosphoric acid and cooling to room temperature before adding the KI[3].

-

Reaction: Add 41 g (0.5 mole) of cyclohexene to the flask. Heat the mixture to 80°C and stir vigorously for 3 hours[3].

-

Work-up: Allow the mixture to cool to room temperature. Add 150 mL of water and 250 mL of diethyl ether and continue stirring. Transfer the mixture to a separatory funnel and separate the ether layer. If the aqueous layer is still colored with iodine, perform a second extraction with 100 mL of ether[3].

-

Washing and Drying: Combine the ether extracts and decolorize them by washing with 50 mL of 10% aqueous sodium thiosulfate solution. Subsequently, wash the organic layer with 50 mL of saturated sodium chloride solution. Dry the ether solution over 50 g of anhydrous sodium sulfate[3].

-

Purification: Evaporate the ether using a steam bath. Purify the crude product by distillation from a modified Claisen flask under reduced pressure. Collect the fraction boiling at 48–49.5°C at 4 mm Hg[3].

Quantitative Data

The described protocol provides a high yield of pure this compound. The physical properties and yield are summarized below.

Table 1: Summary of Experimental Parameters and Yield

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Cyclohexene | [3] |

| Molar Ratio (Cyclohexene:KI:H₃PO₄) | 1 : 3 : 4.28 | [3] |

| Reaction Temperature | 80°C | [3] |

| Reaction Time | 3 hours | [3] |

| Product Yield | 88–90% (93-95 g) |[3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁I | [1] |

| Molar Mass | 210.06 g/mol | |

| Appearance | Colorless to slightly reddish-yellow liquid | [1] |

| Boiling Point | 48–49.5°C / 4 mmHg80-81°C / 20 mmHg180°C (atmospheric) | [3][1] |

| Density (d₄²⁰) | 1.625 g/mL | [3] |

| Density (25 °C) | 1.624 g/mL |

| Refractive Index (n_D²⁰) | 1.551 |[3] |

The synthetic method is also effective for other alkenes, demonstrating its versatility.

Table 3: Yields for Iodination of Other Alkenes Using the Same Protocol

| Alkene | Product | Yield | Reference |

|---|---|---|---|

| 1-Hexene | 2-Iodohexane | 94.5% | [3] |

| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-iodobutane | 91.4% |[3] |

Discussion of Reagents and Conditions

-

Orthophosphoric Acid (95%): Using 95% orthophosphoric acid is crucial for the efficient generation of HI from KI. While commercial 85% phosphoric acid can be used, the reaction proceeds more slowly and results in a lower yield[3]. The acid serves as a proton source and a dehydrating agent.

-

Potassium Iodide (KI): A significant excess of KI is used to ensure a high concentration of iodide ions, pushing the equilibrium towards the formation of HI and subsequently the final product[3].

-

Temperature (80°C): Heating the reaction mixture to 80°C provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe of 3 hours[3].

-

Sodium Thiosulfate Wash: This step is essential to remove any unreacted iodine from the organic phase. Thiosulfate reduces I₂ to colorless I⁻ ions, which are soluble in the aqueous phase.

Safety and Handling

The procedures outlined should only be performed by individuals with proper training in experimental organic chemistry.

-

Cyclohexene: Flammable liquid. Handle in a well-ventilated fume hood.

-

Phosphoric Acid/Anhydride: Corrosive. Avoid contact with skin and eyes. The preparation of 95% orthophosphoric acid from phosphoric anhydride is exothermic and should be done with care.

-

Diethyl Ether: Extremely flammable and volatile. Use in a fume hood away from ignition sources.

-

This compound: Handle with gloves and eye protection.

All chemical waste should be disposed of in accordance with local regulations[3].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 626-62-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]

- 5. Addition of Iodine to Alpha-Pinene (Version 1) [chemedx.org]

A Historical Guide to Iodocyclohexane: From Conformational Analysis to Reaction Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodocyclohexane, a simple halogenated aliphatic ring, has played a disproportionately significant role in the historical development of core concepts in organic chemistry. Its study has been instrumental in shaping our understanding of molecular three-dimensionality, the subtleties of reaction mechanisms, and the interplay between structure and reactivity. This technical guide provides an in-depth exploration of the historical context of this compound studies, detailing the seminal experiments, quantitative data, and evolving methodologies that have cemented its place in the canon of physical organic chemistry. For researchers in drug development, understanding this history offers a foundational perspective on the stereoelectronic principles that govern the behavior of more complex alicyclic structures found in many pharmaceutical agents.

The Dawn of Conformational Analysis: Placing this compound in 3D

The story of this compound is inextricably linked to the development of conformational analysis. Early structural theories in the late 19th century, championed by chemists like Adolf von Baeyer, incorrectly postulated that cyclohexane (B81311) was a planar molecule. This "strain theory" was challenged in 1890 by Hermann Sachse, who, using trigonometric principles, proposed that cyclohexane exists in non-planar, strain-free "chair" and "boat" forms.[1] However, his ideas were largely ignored for decades.

It wasn't until the mid-20th century that these concepts were fully embraced, thanks to the pioneering work of Odd Hassel and Derek H. R. Barton, who shared the Nobel Prize in Chemistry in 1969 for their contributions to conformational analysis.[1] Hassel's gas-phase electron diffraction studies in the 1930s and 1940s provided the first definitive physical evidence for the chair conformation of cyclohexane. Barton, in a landmark 1950 paper, articulated how the chemical reactivity of complex molecules like steroids could be understood by considering the spatial arrangement of their functional groups in either axial or equatorial positions.[1]

This compound and other halocyclohexanes became critical substrates for quantifying the energetic preferences of substituents. The preference for a substituent to occupy the more sterically favorable equatorial position is defined by its conformational free energy, or "A-value." The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.

Quantitative Conformational Preferences: A-Values

The A-value for iodine, along with other halogens, is relatively small compared to bulkier alkyl groups. This indicates a less pronounced, but still definite, preference for the equatorial position. The similar A-values for chlorine, bromine, and iodine, despite their differing atomic radii, highlight that steric bulk is not solely a function of atomic size but also of bond lengths (C-X), which increase down the group, mitigating 1,3-diaxial interactions.

| Substituent (X) | A-Value (kcal/mol) |

| -F | 0.25 |

| -Cl | 0.53 |

| -Br | 0.5 |

| -I | 0.46 |

| -CH₃ | 1.74 |

| -C(CH₃)₃ | ~5.0 |

Data compiled from various sources on conformational analysis.

Synthesis of this compound: A Historical Perspective

The preparation of this compound has been approached through several classical methods over the years, each providing a different pathway to this key substrate.

Experimental Protocols

Method 1: From Cyclohexanol (B46403) with Phosphorus and Iodine (Early 20th Century)

This method is a classic transformation of an alcohol to an alkyl iodide.

-

Protocol: Red phosphorus and iodine are combined to form phosphorus triiodide in situ. Cyclohexanol is then added to this mixture. The resulting alkoxyphosphonium intermediate undergoes nucleophilic attack by iodide ion to yield this compound.

-

Place red phosphorus in a round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Slowly add elemental iodine to the flask. The mixture will react exothermically to form PI₃.

-

Once the initial reaction subsides, slowly add cyclohexanol via the dropping funnel.

-

Heat the reaction mixture to drive the reaction to completion.

-

After cooling, the mixture is typically quenched with water, and the organic layer is separated, washed (e.g., with sodium thiosulfate (B1220275) solution to remove excess iodine), dried, and purified by distillation.

-

Method 2: The Finkelstein Reaction (Halogen Exchange)

The Finkelstein reaction, developed by Hans Finkelstein in 1910, is a cornerstone of halide synthesis, relying on equilibrium principles.

-

Protocol: Chlorocyclohexane or bromocyclohexane (B57405) is treated with a solution of sodium iodide in acetone (B3395972).

-

Dissolve the starting chloro- or bromocyclohexane in anhydrous acetone.

-

Add a stoichiometric excess of sodium iodide.

-

Reflux the mixture. The reaction is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, according to Le Châtelier's principle.

-

After the reaction is complete, the precipitated sodium halide is removed by filtration.

-

The acetone is removed from the filtrate by evaporation, and the resulting crude this compound is purified by distillation.

-

Method 3: The Hunsdiecker Reaction

First demonstrated by Alexander Borodin in 1861 and later developed by the Hunsdieckers, this reaction involves the decarboxylative halogenation of a carboxylic acid silver salt.

-

Protocol: The silver salt of cyclohexanecarboxylic acid is treated with elemental iodine.

-

Prepare the silver salt of cyclohexanecarboxylic acid.

-

Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

-

Add one equivalent of iodine to the suspension.

-

Heat the mixture to reflux. The reaction proceeds via a radical mechanism, evolving carbon dioxide.

-

After the reaction, the silver iodide precipitate is filtered off, and the product is isolated from the solvent and purified by distillation.

-

This compound as a Mechanistic Probe: SN2 vs. E2 Reactions

The rigid, well-defined stereochemistry of the cyclohexane chair made its iodo-derivative an ideal substrate for elucidating the mechanisms of substitution and elimination reactions.

The Bimolecular Elimination (E2) Reaction

Studies on the elimination reactions of cyclohexyl halides were pivotal in establishing the stereoelectronic requirements of the E2 mechanism. For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. In the context of a cyclohexane chair, this translates to a strict requirement for both groups to be in axial positions (a trans-diaxial arrangement).

The rate of an E2 reaction on a substituted cyclohexane is therefore highly dependent on the conformational equilibrium. The reaction must proceed through the conformer where the leaving group is axial. If this conformer is energetically unfavorable (e.g., due to other large axial substituents), the overall reaction rate will be slow.

-

Reactivity Trend: The rate of E2 elimination for cyclohexyl halides follows the trend I > Br > Cl > F . This is primarily due to the C-X bond strength; the weaker C-I bond is broken more easily in the rate-determining step.

The Bimolecular Nucleophilic Substitution (SN2) Reaction

The SN2 reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. The kinetics are second-order, dependent on the concentrations of both the substrate and the nucleophile.

-

Kinetics: Rate = k[Cyclohexyl-I][Nucleophile]

In cyclohexane systems, the rate of SN2 reactions is also conformation-dependent. Backside attack on an axial leaving group is sterically hindered by the two other axial hydrogens on the same face of the ring (1,3-diaxial interactions). In contrast, an equatorial leaving group is more accessible to the incoming nucleophile. Therefore, SN2 reactions on cyclohexane derivatives proceed preferentially from the conformer where the leaving group is equatorial.

Experimental Characterization: The Rise of NMR Spectroscopy

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy in the mid-20th century provided a powerful, non-destructive tool to directly observe the conformational equilibria of molecules like this compound.

¹H NMR Spectroscopy

Protons in axial and equatorial positions have different magnetic environments and thus different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

More importantly, the magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.

-

Large Coupling (J_ax-ax): A trans-diaxial relationship (180° dihedral angle) results in a large coupling constant, typically 8-13 Hz.

-

Small Coupling (J_ax-eq, J_eq-eq): Gauche relationships (~60° dihedral angle) result in smaller coupling constants, typically 1-5 Hz.

By measuring the coupling constants of the proton attached to the same carbon as the iodine (the H-C-I proton), chemists could definitively determine whether the iodine was in an axial or equatorial position. At low temperatures, where ring flipping is slow on the NMR timescale, separate signals for both conformers can be observed and their populations determined.

Table 2: Representative ¹H NMR Data for this compound

| Proton | Position | Chemical Shift (ppm, approx.) | Key Coupling Constants (Hz) |

| H-C-I | Axial | ~4.37 | J_ax-ax: ~8-12, J_ax-eq: ~3-5 |

| Other Ring H's | Axial/Eq. | ~1.2 - 2.1 | - |

Data is representative and sourced from spectral databases. The signal for the H-C-I proton is a complex multiplet.

Conclusion: The Enduring Legacy of this compound

The historical study of this compound provides a compelling narrative of scientific progress, from theoretical postulates to rigorous experimental verification. It served as a simple, yet elegant, model system that helped establish the foundational principles of conformational analysis and stereoelectronics. For modern scientists in fields like drug development, the lessons learned from this compound remain profoundly relevant. The stability, reactivity, and biological activity of complex cyclic molecules are dictated by the same fundamental forces of steric hindrance and orbital overlap that were first quantitatively explored in this humble haloalkane. A thorough understanding of this history provides not just context, but a deeper intuition for the three-dimensional world of molecular interactions.

References

An In-depth Technical Guide to the Elimination Reactions of Iodocyclohexane: E1 and E2 Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the E1 (unimolecular) and E2 (bimolecular) elimination reactions of iodocyclohexane. It delves into the core mechanistic principles, stereochemical requirements, and the factors governing the competition between these two pathways. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to aid in the practical application and understanding of these fundamental organic reactions.

Core Concepts: E1 and E2 Elimination Pathways

Elimination reactions of alkyl halides are crucial for the synthesis of alkenes. In the context of this compound, the reaction involves the removal of a hydrogen atom and an iodine atom from adjacent carbon atoms, leading to the formation of cyclohexene (B86901). The timing of bond cleavage and the nature of the reaction conditions dictate whether the reaction proceeds through an E1 or E2 mechanism.

The E2 Mechanism: A Concerted Process

The E2 reaction is a single-step, concerted process where a strong base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), while the carbon-iodine bond breaks simultaneously to form a double bond.

Key Characteristics of the E2 Reaction:

-

Kinetics: The reaction follows second-order kinetics, as the rate is dependent on the concentration of both the this compound substrate and the base. Rate = k[this compound][Base]

-

Base Strength: A strong, typically non-polarizable base is required to facilitate the removal of the β-proton.

-

Stereochemistry: The E2 reaction has a strict stereochemical requirement for a anti-periplanar arrangement of the β-hydrogen and the iodine leaving group. In the chair conformation of cyclohexane, this translates to a trans-diaxial orientation.[1][2] This requirement is a critical factor in determining the regioselectivity of the reaction in substituted cyclohexanes.

The E1 Mechanism: A Stepwise Pathway

The E1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by the rapid removal of a β-proton by a weak base (often the solvent) to form the alkene.

Key Characteristics of the E1 Reaction:

-

Kinetics: The reaction exhibits first-order kinetics, with the rate being solely dependent on the concentration of the this compound substrate. Rate = k[this compound][3]

-

Intermediate: The formation of a planar carbocation intermediate is a hallmark of the E1 mechanism. This intermediate can be susceptible to rearrangements to form a more stable carbocation.

-

Base Strength: A weak base or even the solvent (solvolysis) is sufficient to effect the deprotonation of the carbocation.

-

Stereochemistry: Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for the orientation of the β-hydrogen and the leaving group, as the leaving group has already departed in the first step.

Regioselectivity: Zaitsev vs. Hofmann Elimination

When more than one type of β-hydrogen is available for abstraction, the regioselectivity of the elimination becomes a key consideration, leading to the formation of different alkene isomers.

-

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene.[4] This is typically observed with small, unhindered bases.

-

Hofmann's Rule: This rule states that when a bulky, sterically hindered base is used, the major product will be the less substituted, less sterically hindered alkene.[5] This is due to the base preferentially abstracting the more accessible β-proton.

Quantitative Data: Product Distribution in Elimination Reactions

| Substrate | Base | Zaitsev Product(s) | % Zaitsev | Hofmann Product | % Hofmann |

| 2-Bromobutane (B33332) | Sodium Ethoxide (EtO⁻) | trans-2-Butene & cis-2-Butene | 81 | 1-Butene | 19 |

| 2-Bromobutane | Potassium tert-Butoxide (t-BuO⁻) | trans-2-Butene & cis-2-Butene | 33 | 1-Butene | 67 |

Data adapted from Benchchem, 2025.[1]

This data clearly illustrates that a small, unhindered base like sodium ethoxide favors the formation of the more substituted Zaitsev product, while a bulky base like potassium tert-butoxide favors the less substituted Hofmann product.

Experimental Protocols

The following are detailed methodologies for conducting E2 and E1 elimination reactions of this compound.

E2 Elimination of this compound with Sodium Ethoxide

Objective: To synthesize cyclohexene from this compound via an E2 reaction using a strong, unhindered base, favoring the Zaitsev product.

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol (B145695)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Gas chromatograph (GC) for product analysis

Procedure:

-